tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
Overview
Description
tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a trifluoro-3-oxobut-1-enyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as n-boc piperazine derivatives have been used as building blocks in the synthesis of several novel organic compounds .
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding and other intermolecular interactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoro-3-oxobut-1-enyl precursor under controlled conditions. Palladium-catalyzed cross-coupling reactions are commonly employed, using bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .
Biology and Medicine: The compound’s unique structure makes it a candidate for biological studies, particularly in the development of pharmaceuticals. It can be used to synthesize bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups.
Comparison with Similar Compounds
- **tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- **tert-Butyl 4-(4’-formylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a trifluoro-3-oxobut-1-enyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-7-6-15-5-4-8(17)11(12,13)14/h4-5,15H,6-7H2,1-3H3,(H,16,18)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHAONQXHBMXHX-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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